![molecular formula C20H20N2O3S2 B2364868 N-(4-(p-tolyl)thiazol-2-yl)-3-tosylpropanamide CAS No. 895473-95-7](/img/structure/B2364868.png)
N-(4-(p-tolyl)thiazol-2-yl)-3-tosylpropanamide
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Overview
Description
Scientific Research Applications
Antimicrobial Properties
Thiazoles exhibit significant antimicrobial activity. Researchers have synthesized various thiazole derivatives to act as antimicrobial agents. For instance, sulfathiazole is an antimicrobial drug that contains a thiazole ring. Additionally, compounds like Ritonavir (an antiretroviral drug) and Abafungin (an antifungal drug) also feature thiazole moieties .
Antitumor and Antineoplastic Activity
Thiazoles play a role in antitumor and antineoplastic therapies. Tiazofurin , a thiazole-containing compound, exhibits antineoplastic properties. Researchers have explored other thiazole derivatives for their potential in cancer treatment .
Biological Applications
Thiazoles are found in biologically active molecules. For example, Bleomycin , an antineoplastic drug, contains a thiazole ring. Investigating the biological effects of thiazole derivatives can lead to novel drug candidates .
Cell-Penetrating Peptide Complexes
Researchers have synthesized derivatives combining thiazole and sulfonamide groups. These molecules were tested for antibacterial activity, both in isolation and in complex with the cell-penetrating peptide octaarginine . Such studies explore potential synergies between thiazole-based compounds and peptide carriers .
Antibacterial Activity
A specific derivative, N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide , demonstrated antibacterial activity. Researchers evaluated its effectiveness against bacterial strains using the disk diffusion method .
Antitumor Screening
Thiazole compounds containing N-n-butyl or N-cyclohexyl thioureido synthon at position 2 and N-substituted thiosemicarbazone moiety at position 4 were synthesized and verified for their antitumor activity. These investigations contribute to our understanding of thiazole-based antitumor agents .
Mechanism of Action
Target of Action
Similar compounds that combine thiazole and sulfonamide groups have been investigated for their antibacterial activity .
Mode of Action
It’s worth noting that similar compounds have shown potent antibacterial activity against both gram-negative and gram-positive bacteria .
Biochemical Pathways
Similar compounds have been shown to display faster killing-kinetics towards bacterial cells and create pores in the bacterial cell membranes .
Result of Action
Similar compounds have shown to display potent antibacterial activity against both gram-negative and gram-positive bacteria .
Action Environment
It’s worth noting that the antibacterial activity of similar compounds has been investigated in isolation and in complex with the cell-penetrating peptide octaarginine .
Future Directions
properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-14-3-7-16(8-4-14)18-13-26-20(21-18)22-19(23)11-12-27(24,25)17-9-5-15(2)6-10-17/h3-10,13H,11-12H2,1-2H3,(H,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOUHYGNSAQLIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(p-tolyl)thiazol-2-yl)-3-tosylpropanamide |
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